4-(p-Biphenylyl)-3-hydroxybutyric acid
Description
Contextualization within Hydroxybutyric Acid Derivatives Research
Hydroxybutyric acid and its derivatives represent a broad class of compounds with diverse biological roles and applications. For instance, butyric acid itself is a short-chain fatty acid produced by gut microbiota and is crucial for maintaining intestinal health. nih.govwikipedia.org Its derivatives are explored for a wide range of therapeutic effects, including anti-inflammatory, neuroprotective, and anti-cancer properties. nih.govnih.gov The introduction of various substituents to the butyric acid core allows for the modulation of its physicochemical properties and biological activity. 4-(p-Biphenylyl)-3-hydroxybutyric acid fits within this research framework as a lipophilic derivative, where the biphenyl (B1667301) group significantly influences its interaction with biological targets. Research into such derivatives often aims to enhance potency, selectivity, and pharmacokinetic profiles compared to the parent compound. dovepress.com
Historical Perspectives on Scholarly Investigations of Substituted Butyric Acids
The investigation of substituted butyric acids has a rich history intertwined with the development of non-steroidal anti-inflammatory drugs (NSAIDs). The journey began with the discovery and widespread use of salicylic (B10762653) acid and its acetylated form, aspirin, in the late 19th and early 20th centuries. ualberta.ca This spurred the search for novel anti-inflammatory agents with improved efficacy and better safety profiles. scilit.com In the mid-20th century, a significant focus was placed on aryl-substituted carboxylic acids, leading to the development of numerous NSAIDs.
A key compound in this context is fenbufen (B1672489), or 4-(4-biphenylyl)-4-oxobutanoic acid, which was introduced as a potent anti-inflammatory and analgesic agent. rsc.orgnih.gov The development of fenbufen led to extensive research into its analogs to understand the structural requirements for its biological activity. It is within this wave of investigation that this compound emerged as a significant analog. Early studies in the 1970s identified it as a compound that retained the full spectrum of anti-inflammatory activity of fenbufen, highlighting the importance of the biphenyl moiety and the four-carbon chain. ualberta.ca A US patent granted in 1969 also disclosed the anti-inflammatory properties of 4-(4-biphenylyl)-3-hydroxybutyric acid, noting its activity in carrageenan-induced rat paw edema and UV erythema assays. dovepress.com This historical context places the compound firmly within the legacy of NSAID discovery and development.
Research Significance within Synthetic Organic Chemistry and Chemical Biology
The academic interest in this compound extends to both its synthesis and its application as a tool in chemical biology to probe biological pathways.
From a synthetic organic chemistry perspective, the construction of this molecule presents interesting challenges and opportunities. A patented method for its preparation involves a multi-step sequence that showcases classical organic reactions. dovepress.com This synthesis begins with the reaction of a 4-biphenylyl Grignard reagent with 2,3-epoxypropyl halide to form 1-chloro-3-(4-biphenylyl)-2-propanol. This intermediate is then treated with an alkali metal cyanide to yield the corresponding 4-(4-biphenylyl)-3-hydroxybutyronitrile. Subsequent hydrolysis of the nitrile group affords the final product, this compound. dovepress.com This synthetic route provides a clear example of carbon-carbon bond formation and functional group transformations, which are fundamental concepts in organic synthesis.
In the field of chemical biology, this compound holds significance as a potential modulator of inflammatory processes. Its structural similarity to fenbufen suggests that its mechanism of action likely involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. koreascience.kr The COX enzymes catalyze the conversion of arachidonic acid to prostaglandins (B1171923), which are involved in pain, fever, and inflammation. nih.gov By inhibiting these enzymes, compounds like this compound can reduce the production of pro-inflammatory prostaglandins. Research has indicated that this compound possesses potent anti-inflammatory activity, reportedly being about six times more active than phenylbutazone (B1037) in the UV erythema assay on oral administration. dovepress.com This makes it a valuable research tool for studying the role of COX enzymes in various physiological and pathological processes. Its ability to modulate the activity of a key enzyme in the inflammatory cascade allows researchers to dissect the molecular mechanisms underlying inflammation and to explore potential therapeutic interventions.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6845-17-6 | rsc.org |
| Molecular Formula | C₁₆H₁₆O₃ | rsc.org |
| Molecular Weight | 256.29 g/mol | rsc.org |
| Melting Point | 151-152 °C | rsc.org |
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-4-(4-phenylphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c17-15(11-16(18)19)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15,17H,10-11H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKZJVXMSWEYGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90988101 | |
| Record name | 4-([1,1'-Biphenyl]-4-yl)-3-hydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90988101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6845-17-6 | |
| Record name | 4-(p-Biphenylyl)-3-hydroxybutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006845176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-([1,1'-Biphenyl]-4-yl)-3-hydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90988101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemoenzymatic Approaches for 4 P Biphenylyl 3 Hydroxybutyric Acid
Established Chemical Synthesis Pathways
The synthesis of 4-(p-Biphenylyl)-3-hydroxybutyric acid can be achieved through several established chemical routes, often involving the formation of a key intermediate, 4-(p-biphenylyl)-4-oxobutanoic acid, also known as fenbufen (B1672489). nist.gov
Aryl Grignard and Organolithium Reagent Mediated Routes
One of the primary methods for constructing the carbon skeleton of 4-(p-biphenylyl)-4-oxobutanoic acid is the Friedel–Crafts acylation of biphenyl (B1667301) with succinic anhydride. nih.govwikipedia.org This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, and can be carried out in a solvent like dichloromethane. nih.gov The resulting γ-keto acid can then be reduced to the desired 3-hydroxybutyric acid derivative. While not a direct Grignard or organolithium addition to form the main chain, this method is a cornerstone for creating the aryl-keto precursor.
Organometallic reagents like Grignard and organolithium reagents are fundamental in forming carbon-carbon bonds. In principle, a biphenyl Grignard reagent could react with a suitable four-carbon electrophile to generate the backbone of the target molecule.
Epoxide Ring-Opening and Nitrile Hydrolysis Strategies
An alternative synthetic approach involves the ring-opening of an epoxide. A biphenyl Grignard reagent can act as a nucleophile, attacking an epoxide to form a new carbon-carbon bond. chemistrysteps.comvedantu.com For instance, the reaction of a biphenyl Grignard reagent with epichlorohydrin would yield a chlorohydrin intermediate. This intermediate can then be converted to an epoxide, which upon reaction with a cyanide source, would open to form a hydroxynitrile. Subsequent hydrolysis of the nitrile group would then yield the target carboxylic acid. google.com This multi-step process offers a versatile route to the desired 3-hydroxybutyric acid scaffold.
The key steps in this strategy are:
Nucleophilic attack of the Grignard reagent on the epoxide.
Conversion of the resulting halohydrin to a new epoxide.
Ring-opening of the new epoxide with a cyanide nucleophile.
Hydrolysis of the resulting nitrile to a carboxylic acid.
Hydrolysis of Esters for Carboxylic Acid Formation
In many synthetic sequences, the carboxylic acid functionality is initially present as an ester to protect it from other reagents. The final step in such syntheses is the hydrolysis of the ester to the free carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is often preferred as it is an irreversible process that drives the reaction to completion. researchgate.net For example, an ethyl or methyl ester of this compound can be treated with a base like sodium hydroxide in a water/alcohol mixture to yield the sodium salt of the acid, which is then neutralized with acid to afford the final product.
Stereoselective and Enantioselective Synthesis of 4-(p-Biphenylyl)-3-hydroxybutanoate Derivatives
The biological activity of this compound often resides in a single enantiomer. Therefore, methods for the stereoselective and enantioselective synthesis of its derivatives are of significant interest.
Asymmetric Hydrogenation Utilizing Chiral Catalysts (e.g., Tartaric Acid-Modified Nickel Catalysts)
Asymmetric hydrogenation of a prochiral ketone, such as ethyl 4-(p-biphenylyl)-3-oxobutanoate, is a powerful method for establishing the chiral center at the 3-position. This can be achieved using chiral catalysts. One notable example is the use of Raney nickel modified with a chiral agent like tartaric acid. The chiral modifier creates a chiral environment on the surface of the catalyst, leading to the preferential formation of one enantiomer of the corresponding alcohol. While specific examples for the biphenyl substrate are not extensively detailed, the principle has been successfully applied to other β-ketoesters.
Enzyme-catalyzed reductions also offer a highly enantioselective route. Various microorganisms and isolated enzymes are known to reduce β-ketoesters to their corresponding (R)- or (S)-hydroxyesters with high enantiomeric excess. nih.govresearchgate.net
| Method | Catalyst/Reagent | Typical Substrate | Potential Outcome for Biphenyl Derivative |
|---|---|---|---|
| Asymmetric Hydrogenation | Tartaric Acid-Modified Raney Nickel | Methyl acetoacetate | Enantiomerically enriched 4-(p-biphenylyl)-3-hydroxybutanoate |
| Enzymatic Reduction | Yeast/Isolated Reductases | Ethyl 4-chloro-3-oxobutanoate | High enantiomeric excess of (R)- or (S)-4-(p-biphenylyl)-3-hydroxybutanoate |
Strategies for Achieving Enantiomeric Purity
When a racemic mixture of this compound is synthesized, chiral resolution can be employed to separate the enantiomers. A common and industrially scalable method is the formation of diastereomeric salts. This involves reacting the racemic carboxylic acid with a chiral base, such as a chiral amine. The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. Once separated, the individual diastereomers can be treated with acid to liberate the pure enantiomers of the carboxylic acid.
Another powerful technique for separating enantiomers is chiral high-performance liquid chromatography (HPLC). mdpi.commat-test.com This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. This is often used on an analytical scale to determine enantiomeric purity but can also be scaled up for preparative separations.
| Strategy | Principle | Typical Application |
|---|---|---|
| Diastereomeric Salt Formation | Separation of diastereomers with different physical properties (e.g., solubility). | Large-scale resolution of racemic acids and bases. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Analytical determination of enantiomeric excess and preparative separation. |
Synthetic Development of Related Analogues and Derivatives
The core structure of this compound has served as a template for the development of various analogues and derivatives. Modifications to the biphenyl ring, the carboxylic acid group, and the hydroxyl group have been explored to investigate structure-activity relationships. These synthetic efforts have led to the creation of substituted compounds, as well as esters, amides, and salts with distinct physicochemical properties.
Preparation of Substituted Biphenyl-Hydroxybutyric Acids (e.g., Fluoro-Substituted Derivatives)
The synthesis of substituted analogues, particularly those bearing fluorine atoms on the biphenyl moiety, has been a subject of interest due to the unique properties conferred by fluorine, such as increased metabolic stability and lipophilicity. nih.gov The general strategy for preparing these compounds involves the synthesis of a substituted biphenyl precursor followed by the construction of the 3-hydroxybutyric acid side chain.
A common method for constructing the biphenyl system is the Suzuki–Miyaura cross-coupling reaction, which is highly effective for forming C–C bonds between an aryl halide and an aryl boronic acid using a palladium catalyst. nih.gov For a fluoro-substituted derivative, this could involve coupling a fluorinated phenylboronic acid with a bromo- or iodo-substituted benzene ring that has a functional group suitable for elaborating the side chain.
Once the substituted biphenyl is obtained, the 3-hydroxybutyric acid chain can be introduced. A versatile method involves the reaction of a Grignard reagent derived from the substituted p-bromobiphenyl with a 2,3-epoxypropyl halide. google.com This reaction forms a substituted 3-aryl-2-hydroxypropyl halide, which is then converted to the corresponding nitrile by reaction with an alkali metal cyanide. Subsequent hydrolysis of the nitrile yields the desired 4-aryl-3-hydroxybutyric acid. google.com
An alternative approach for introducing fluorine involves the ring-opening of epoxy ester precursors using a fluoride source like triethylamine trihydrofluoride. researchgate.net This method could potentially be adapted for biphenyl-substituted epoxy esters to generate fluoro-substituted hydroxybutyric acid derivatives.
Table 1: Synthetic Approach for a Fluoro-Substituted Analogue
| Step | Reaction | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Suzuki Coupling | 4-Bromophenylacetyl derivative, 4-Fluorophenylboronic acid, Pd catalyst | 4-(4'-Fluorobiphenylyl)acetyl derivative |
| 2 | Reformatsky Reaction | Zinc, Ethyl bromoacetate | Ethyl 4-(4'-fluorobiphenylyl)-3-hydroxybutyrate |
Synthesis of Esters, Amides, and Salts from this compound
The carboxylic acid and hydroxyl functionalities of this compound are key handles for the synthesis of various derivatives, including esters, amides, and salts. google.com
Esters
Ester derivatives are commonly prepared through the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification). For example, heating the acid with methanol and a catalytic amount of sulfuric acid yields the corresponding methyl ester. ethz.ch Alternatively, esters can be formed by reacting the nitrile intermediate, obtained during the synthesis of the parent acid, with an alcohol under acidic conditions. For instance, heating 4-(p-biphenylyl)-3-hydroxybutyronitrile with ethanolic hydrogen chloride produces ethyl 4-(p-biphenylyl)-3-hydroxybutyrate. google.com The reverse reaction, the hydrolysis of the ester back to the carboxylic acid, is readily achieved by heating with an aqueous solution of a base like sodium hydroxide. google.com
Table 2: Representative Ester Synthesis
| Derivative | Starting Materials | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Methyl 4-(p-biphenylyl)-3-hydroxybutyrate | This compound, Methanol | Heat, Reflux | google.com |
Amides
Amides are synthesized by reacting the carboxylic acid with a primary or secondary amine. This transformation often requires the activation of the carboxylic acid. A classic method involves converting the carboxylic acid to its more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the desired amine. orgsyn.org
More direct methods utilize coupling agents to facilitate amide bond formation. Reagents such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are effective, often used in combination with additives like 4-dimethylaminopyridine (DMAP) and hydroxybenzotriazole (HOBt). orgsyn.orgnih.gov An alternative, environmentally benign approach employs boric acid as a catalyst to directly form the amide bond from the carboxylic acid and amine, typically by heating the mixture in a solvent that allows for the removal of water. orgsyn.orgorgsyn.org
Table 3: Common Amidation Methods
| Method | Activating/Coupling Agent | Key Features |
|---|---|---|
| Acid Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Highly reactive intermediate; generates corrosive byproducts. orgsyn.org |
| Carbodiimide Coupling | EDC, DMAP, HOBt | Mild conditions; suitable for a wide range of amines. orgsyn.orgnih.gov |
Salts
As a carboxylic acid, this compound readily forms salts upon reaction with inorganic or organic bases. Pharmaceutically acceptable salts can be prepared by treating the acid with a suitable base, such as an alkali metal hydroxide (e.g., sodium hydroxide) or an amine. google.com The formation of a salt is typically a straightforward acid-base neutralization reaction, resulting in a product with potentially altered solubility and stability. mdpi.com For example, reacting the acid with an aqueous solution of sodium hydroxide precipitates the sodium salt. google.com
Mechanistic Investigations and Preclinical Biological Interactions of 4 P Biphenylyl 3 Hydroxybutyric Acid
Exploration of Molecular Mechanisms of Action
4-(p-Biphenylyl)-3-hydroxybutyric acid is classified as a non-steroidal anti-inflammatory compound (NSAID). biosynth.com The primary molecular mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes. biosynth.com By inhibiting the COX pathway, the compound effectively decreases the synthesis of prostaglandins (B1171923), which are key mediators responsible for inducing inflammation, pain, and fever. biosynth.com This interaction with a critical biochemical pathway positions the compound as a subject of interest in pharmacological research for conditions where inflammation is a primary pathological feature. biosynth.com
The inhibition of prostaglandin (B15479496) synthesis is a hallmark of many NSAIDs. Prostaglandins are involved in a cascade of inflammatory responses, including vasodilation, increased vascular permeability, and sensitization of nociceptors. The reduction of these mediators through COX inhibition is a central strategy in the management of inflammatory conditions. The specific chemical structure of this compound may influence its selectivity and potency towards different COX isoenzymes, a key area of ongoing research. biosynth.com
The principal enzymatic activity of this compound is its inhibitory effect on cyclooxygenase enzymes, as detailed previously. biosynth.com To understand its potential metabolic transformations, it is insightful to examine the metabolism of the structurally related endogenous compound, 3-hydroxybutyrate (B1226725) (β-hydroxybutyrate), a ketone body.
In animals, the metabolism of 3-hydroxybutyrate is a well-established pathway. researchgate.netresearchgate.net It is synthesized primarily in the liver mitochondria from the oxidation of fatty acids. researchgate.netmdpi.com The process begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, which is then converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). researchgate.net HMG-CoA lyase then cleaves HMG-CoA into acetyl-CoA and acetoacetate, and the latter is reduced to 3-hydroxybutyrate by the enzyme β-hydroxybutyrate dehydrogenase. researchgate.net
Once synthesized, 3-hydroxybutyrate can be used as an energy source by extrahepatic tissues, especially during periods of fasting or low glucose availability. researchgate.netnih.gov In these tissues, it is oxidized back to acetoacetate, which is then converted to acetoacetyl-CoA. This molecule is subsequently cleaved into two molecules of acetyl-CoA, which enter the citric acid cycle for energy production. nih.gov Beyond its role as an energy metabolite, 3-hydroxybutyrate also functions as a signaling molecule, notably as an endogenous inhibitor of class I histone deacetylases (HDACs), which allows it to epigenetically regulate gene expression, including genes related to oxidative stress resistance. researchgate.netnih.gov
Preclinical Biological Activity Studies in In Vitro and Animal Models
The anti-inflammatory properties of compounds like this compound are frequently evaluated using standardized preclinical animal models. These assays are designed to induce a measurable inflammatory response that can be quantified and assessed for inhibition by a test agent.
Rat-Paw Carrageenan Assay : This is a widely used and classic model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs. nih.gov The assay involves injecting carrageenan, a phlogistic agent, into the sub-plantar tissue of a rat's hind paw, which induces a predictable and well-characterized inflammatory edema. nih.govinotiv.com The inflammatory response is biphasic. The initial phase (the first few hours) is mediated by the release of histamine, serotonin, and kinins. nih.govmdpi.com The later phase (3-5 hours post-injection) is associated with the production of prostaglandins and is the phase where NSAIDs that inhibit COX enzymes are expected to show significant activity. inotiv.commdpi.com The degree of swelling (edema) is measured over time, typically with a plethysmometer or calipers, and the reduction in paw volume in treated animals compared to controls indicates anti-inflammatory activity. inotiv.com
Guinea Pig U.V. Erythema Assay : This model is used to assess anti-inflammatory effects on skin inflammation. Depilated skin on the back of a guinea pig is exposed to a controlled dose of ultraviolet (U.V.) radiation, which produces a prolonged inflammatory response characterized by erythema (redness). nih.gov The erythema becomes evident within 30 minutes and reaches maximum intensity at 4-6 hours, persisting for over 24 hours. nih.gov The intensity of the erythema is scored visually at various time points after exposure. Anti-inflammatory drugs administered prior to U.V. exposure can suppress this reaction, and the degree of suppression is used to determine the compound's efficacy. nih.gov
Studies have investigated the stereospecificity of the anti-inflammatory activity of isomers of the related compound 2-(4-biphenylyl)-3-hydroxybutyric acid in various tests, indicating that such assays are standard for characterizing this class of compounds. nih.gov
To benchmark the potency and efficacy of a new anti-inflammatory agent, its performance in preclinical models is compared against established, clinically relevant drugs. Phenylbutazone (B1037), Aspirin, and Indomethacin are common reference compounds for such comparisons.
In the context of the Guinea Pig U.V. Erythema Assay, the pre-treatment administration of Aspirin, Phenylbutazone, and Indomethacin has been shown to partially suppress the inflammatory reaction in a dose-dependent manner. nih.gov Similarly, in models like the carrageenan-induced paw edema, the efficacy of test compounds is directly compared to the inhibitory effects produced by these standard NSAIDs. mdpi.com For instance, the ability of a test compound to reduce paw edema at a certain dose would be compared to the reduction achieved by a standard dose of Indomethacin or Phenylbutazone. These comparative studies are crucial for establishing a pharmacological profile and determining the relative potency of the investigational compound.
Table 1: Reference Compounds in Preclinical Anti-inflammatory Assays
| Reference Compound | Mechanism of Action | Typical Assay Application |
| Phenylbutazone | Non-selective COX inhibitor | Guinea Pig U.V. Erythema Assay, Carrageenan-induced Paw Edema mdpi.comnih.gov |
| Aspirin | Irreversible, non-selective COX inhibitor | Guinea Pig U.V. Erythema Assay nih.gov |
| Indomethacin | Potent, non-selective COX inhibitor | Guinea Pig U.V. Erythema Assay, Carrageenan-induced Paw Edema mdpi.comnih.gov |
While direct studies on the cellular and subcellular effects of this compound are limited, research on its core structure, β-hydroxybutyrate (BHB), provides significant insights into potential activities at the cellular level, particularly concerning neuroprotection and cellular stress.
Mitochondrial Function : In the hippocampal HT-22 cell line, β-hydroxybutyric acid has been shown to improve mitochondrial function. nih.gov Specifically, treatment with BHB led to increased activity of mitochondrial Complex-I and Complex-IV, which are critical components of the electron transport chain responsible for cellular respiration and energy production. nih.gov Further research has uncovered that BHB facilitates the biogenesis of mitochondrial-derived vesicles (MDVs), which are involved in removing damaged mitochondrial components, thereby helping to maintain mitochondrial homeostasis. nih.gov
Oxidative Stress Attenuation : β-hydroxybutyrate demonstrates significant antioxidant effects. It has been shown to confer protection against oxidative stress by activating genes involved in stress resistance, such as FOXO3A and MT2. nih.gov This is achieved through its action as an HDAC inhibitor, which increases histone acetylation at the promoters of these genes. nih.gov In cell culture models, BHB treatment decreased markers of oxidative stress, including reactive oxygen species (ROS) and nitrite (B80452) content, while increasing the levels of the endogenous antioxidant glutathione. nih.gov
Caspase Activity : Caspases are a family of proteases that play essential roles in programmed cell death (apoptosis). In the HT-22 hippocampal cell line, β-hydroxybutyric acid was found to significantly reduce the activity of caspase-1 and caspase-3, key executioner caspases in the apoptotic pathway. nih.gov This reduction in caspase activity suggests a potential anti-apoptotic effect, contributing to its observed neuroprotective properties. nih.gov
Table 2: Observed Cellular and Subcellular Effects of β-hydroxybutyric acid
| Cellular Effect | Model System | Key Findings | Reference |
| Mitochondrial Function | HT-22 Hippocampal Cells | Increased activity of Complex-I and Complex-IV. | nih.gov |
| General Cell Models | Facilitates biogenesis of mitochondrial-derived vesicles (MDVs). | nih.gov | |
| Oxidative Stress | Mouse Models / Cells | Upregulates oxidative stress resistance genes (FOXO3A, MT2) via HDAC inhibition. | nih.gov |
| HT-22 Hippocampal Cells | Decreased ROS and nitrite; increased glutathione. | nih.gov | |
| Caspase Activity | HT-22 Hippocampal Cells | Significantly reduced activity of caspase-1 and caspase-3. | nih.gov |
Influence on Membrane Properties and Vesicle Mechanical Behaviors (as studied for 3-hydroxybutyric acid)
The structural similarity of this compound to 3-hydroxybutyric acid (3-HB), also known as β-hydroxybutyrate, suggests that insights into the latter's interaction with cell membranes can provide a foundational understanding. Studies on 3-HB reveal its capacity to modulate the physical properties of cell membranes, which is a critical aspect of cellular function and signaling.
Research using atomic force microscopy (AFM) on vesicles composed of dipalmitoylphosphatidylcholine (DPPC), a major component of biological membranes, has demonstrated that 3-HB directly influences the mechanical behavior of these model membranes. mdpi.comnih.gov The introduction of 3-HB into DPPC vesicles leads to a notable decrease in their mechanical moduli, specifically Young's modulus and bending modulus. mdpi.comnih.gov This effect is dependent on the concentration of 3-HB, with higher ratios of 3-HB to DPPC resulting in lower moduli, up to a saturation point at a 0.5 ratio. mdpi.comnih.gov
The reduction in these moduli indicates that 3-HB increases the fluidity of the lipid bilayer. mdpi.com This alteration of membrane properties is thought to be a result of the interference of 3-HB with the arrangement of lipid headgroups. mdpi.com Such changes in the physical state of the cell membrane can have profound implications for the function of embedded membrane proteins, which are sensitive to their lipid environment. mdpi.comnih.gov These findings on 3-HB suggest that its biphenyl (B1667301) derivative, this compound, may also possess the ability to interact with and modify the properties of cellular membranes.
Table 1: Effect of 3-Hydroxybutyric Acid on Vesicle Mechanical Moduli
| Ratio of 3-Hydroxybutyric Acid to DPPC | Young's Modulus (E_ves) (x 10^6 Pa) | Bending Modulus (k_c) (x 10^-19 J) |
|---|---|---|
| 0 | 81 | 1.8 |
| 0.1 | 65 | 1.2 |
| 0.25 | 45 | 0.58 |
| 0.5 | 30 | 0.27 |
| 0.75 | 30 | 0.27 |
Data sourced from studies on 3-hydroxybutyric acid and dipalmitoylphosphatidylcholine vesicles. mdpi.com
Epigenetic and Gene Expression Modulations (relevant to the 3-hydroxybutyrate core)
The 3-hydroxybutyrate core structure is not only involved in metabolic processes but also functions as a signaling molecule with the ability to modulate gene expression through epigenetic mechanisms. nih.govnih.gov This activity is primarily centered on its role as an inhibitor of histone deacetylases (HDACs).
Histone Deacetylase Inhibition
3-hydroxybutyrate (3-HB) has been identified as an endogenous inhibitor of class I histone deacetylases (HDACs). nih.gov HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to a more compact chromatin structure and transcriptional repression. youtube.com By inhibiting HDACs, 3-HB promotes the hyperacetylation of histones, which loosens the chromatin structure and allows for the transcriptional machinery to access DNA, thereby enhancing gene transcription. nih.govyoutube.com
Specifically, 3-HB has been shown to inhibit HDAC1, HDAC2, and HDAC3. nih.govnih.govwikipedia.org This inhibition leads to an increase in the acetylation of specific histone residues, such as H3K14. nih.gov The ability of 3-HB to act as an HDAC inhibitor connects cellular metabolic status with the regulation of gene expression, suggesting that this compound, due to its structural core, could potentially exert similar epigenetic effects.
Regulation of Gene Expression and Related Signaling Pathways
The HDAC inhibitory activity of 3-hydroxybutyrate (3-HB) leads to significant changes in the expression of a variety of genes and the modulation of related signaling pathways. nih.govnih.gov
One of the key genes upregulated by 3-HB is Brain-Derived Neurotrophic Factor (BDNF), a protein crucial for neuronal survival, synaptic plasticity, and cognitive function. nih.govwikipedia.org The induction of BDNF expression by 3-HB involves the activation of the transcription factor NF-κB and the histone acetyltransferase p300/EP300. nih.gov
Furthermore, 3-HB has been demonstrated to upregulate genes involved in resistance to oxidative stress. nih.govnih.gov Research has shown that 3-HB treatment increases the expression of Forkhead box protein O3A (FOXO3A) and Metallothionein 2 (MT2). nih.govnih.gov This is achieved through increased histone acetylation at the promoters of these genes. nih.gov The activation of FOXO3A, in turn, leads to the increased expression of its downstream targets, including Manganese Superoxide Dismutase (Mn-SOD) and catalase, which are critical antioxidant enzymes. nih.gov
In the context of cancer biology, the HDAC inhibitory function of 3-HB can lead to the selective activation of genes that block the cell cycle, such as p21WAF1. nih.gov This can halt cell division and induce apoptosis in cancer cells. nih.gov
The signaling pathways influenced by 3-HB are diverse. For instance, in certain contexts, it can inhibit the NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines. nih.gov It also interacts with cell surface receptors like the hydroxycarboxylic acid receptor 2 (HCAR2) and the free fatty acid receptor 3 (FFAR3), which can influence lipolysis and inflammatory responses. nih.gov Given these well-documented roles of the 3-hydroxybutyrate core, it is plausible that this compound could engage in similar regulatory activities, influencing a range of cellular processes through epigenetic and signaling mechanisms.
Table 2: Genes Regulated by the 3-Hydroxybutyrate Core
| Gene | Function | Effect of 3-Hydroxybutyrate |
|---|---|---|
| BDNF | Neuronal survival, synaptic plasticity | Upregulation nih.govwikipedia.org |
| FOXO3A | Transcription factor, oxidative stress resistance | Upregulation nih.govnih.gov |
| MT2 | Metallothionein, oxidative stress resistance | Upregulation nih.govnih.gov |
| p21WAF1 | Cell cycle inhibitor | Upregulation nih.gov |
This table summarizes the regulatory effects observed in studies with 3-hydroxybutyrate.
Table of Compounds
| Compound Name |
|---|
| This compound |
| 3-Hydroxybutyric acid (3-HB / β-hydroxybutyrate) |
| Dipalmitoylphosphatidylcholine (DPPC) |
| Brain-Derived Neurotrophic Factor (BDNF) |
| Forkhead box protein O3A (FOXO3A) |
| Metallothionein 2 (MT2) |
| Manganese Superoxide Dismutase (Mn-SOD) |
| Catalase |
Advanced Analytical and Characterization Methodologies for 4 P Biphenylyl 3 Hydroxybutyric Acid
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopy is fundamental to determining the molecular structure of 4-(p-Biphenylyl)-3-hydroxybutyric acid. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, connectivity, and the nature of its chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom.
¹H NMR Spectroscopy provides information on the number and types of protons in the molecule. For this compound, the spectrum would show distinct signals for the aromatic protons of the biphenyl (B1667301) group, as well as the aliphatic protons of the hydroxybutyric acid chain. The chemical shifts, splitting patterns (multiplicity), and coupling constants are characteristic of the proton's local environment.
¹³C NMR Spectroscopy is used to determine the number and types of carbon atoms. The spectrum for this compound would display unique resonances for the carboxylic acid carbon, the carbon bearing the hydroxyl group, the aliphatic methylene carbon, and the distinct carbons of the two phenyl rings.
Expected ¹H and ¹³C NMR Spectral Data
While specific experimental spectra are dependent on solvent and instrument parameters, the expected chemical shifts can be predicted based on the molecular structure.
| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected Multiplicity | Expected ¹³C NMR Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 170 - 180 |
| Biphenyl Protons | 7.2 - 7.8 | Multiplet | 125 - 145 |
| Methine Proton (-CHOH) | ~4.0 - 4.5 | Multiplet | 65 - 75 |
| Methylene Protons (-CH₂-Ar) | ~2.8 - 3.2 | Multiplet | 40 - 50 |
| Methylene Protons (-CH₂-COOH) | ~2.4 - 2.8 | Multiplet | 35 - 45 |
Note: The table presents expected chemical shift ranges. Actual values may vary based on experimental conditions.
Mass Spectrometry (MS, ESI-MS, High-Resolution Mass Spectrometry)
Mass Spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.
Electrospray Ionization (ESI-MS) is a soft ionization technique well-suited for polar, thermally labile molecules like this compound. In negative ion mode, it would typically produce a prominent deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) corresponding to the molecular weight minus one proton.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. This is crucial for confirming the identity of the compound and distinguishing it from other molecules with the same nominal mass. The theoretical exact mass of this compound (C₁₆H₁₆O₃) is 256.1099 Da.
Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the precursor ion ([M-H]⁻) to generate product ions. The fragmentation pattern provides valuable structural information.
Expected Fragmentation Pattern in Negative Ion ESI-MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Identity |
| 255.1 | 237.1 | 18 Da (H₂O) | Loss of the hydroxyl group as water |
| 255.1 | 211.1 | 44 Da (CO₂) | Decarboxylation of the carboxylic acid |
| 255.1 | 167.1 | 88 Da (C₄H₄O₂) | Cleavage of the butyric acid side chain |
Note: The table shows predicted fragmentation based on typical behavior of hydroxy-carboxylic acids.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the molecule's bonds, causing them to vibrate at specific frequencies. It is an excellent tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.
Expected FTIR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid O-H | Stretching | 2500-3300 (broad) |
| Alcohol O-H | Stretching | 3200-3600 (broad) |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H | Stretching | 2850-3000 |
| Carboxylic Acid C=O | Stretching | 1700-1725 |
| Aromatic C=C | Stretching | 1450-1600 |
| C-O | Stretching | 1050-1250 |
Note: The table presents characteristic wavenumber ranges for the molecule's functional groups.
Chromatographic Separation and Quantification Techniques
Chromatographic methods are essential for separating this compound from its parent drug (Felbinac), other metabolites, and endogenous components in biological matrices, as well as for its quantification.
Gas Chromatography (GC, Comprehensive Two-Dimensional Gas Chromatography)
Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase. Due to the low volatility and polar nature of this compound, direct analysis by GC is challenging. Chemical derivatization is required to convert the polar hydroxyl and carboxylic acid groups into less polar, more volatile derivatives, typically by silylation (e.g., using N-methyl-N-(trimethylsilyl)trifluoroacetamide, MSTFA) or methylation. mdpi.comnih.gov
Once derivatized, the compound can be analyzed by GC coupled with a mass spectrometer (GC-MS), which provides both separation and structural identification. docbrown.info Comprehensive two-dimensional gas chromatography (GC×GC) could offer significantly higher resolution for separating the target analyte from complex matrix components, but its application would be reserved for highly complex analytical challenges.
Liquid Chromatography (LC, High-Performance Liquid Chromatography, Reversed-Phase Liquid Chromatography)
Liquid Chromatography (LC) is the most widely used technique for the analysis of polar, non-volatile compounds like this compound in various samples.
High-Performance Liquid Chromatography (HPLC) , particularly in the Reversed-Phase (RP) mode, is the method of choice. In RP-HPLC, a nonpolar stationary phase (commonly C18-silica) is used with a polar mobile phase. The compound is retained on the column based on its hydrophobicity. As a metabolite, this compound is more polar than its parent drug, Felbinac, due to the additional hydroxyl group, and would therefore have a shorter retention time under typical RP-HPLC conditions.
The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol. The pH of the aqueous component is often adjusted with an acid (e.g., formic acid or phosphoric acid) to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. Coupling HPLC with UV detection is effective due to the strong UV absorbance of the biphenyl chromophore. For higher sensitivity and specificity, particularly in complex matrices like plasma or urine, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method. nih.gov
Typical RP-HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV (e.g., at 254 nm) or MS/MS |
| Column Temperature | 25 - 40 °C |
Advanced Sample Preparation and Enrichment Strategies (e.g., Solid Phase Extraction, Liquid-Liquid Extraction, Derivatization for Analysis)
The accurate quantification of this compound in biological matrices is often preceded by meticulous sample preparation to remove interfering substances and enrich the analyte of interest. Common strategies include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and derivatization to enhance analytical detection.
Liquid-Liquid Extraction (LLE) is a widely employed technique for the extraction of felbinac and its metabolites from biological samples. A validated LC-MS/MS assay for the determination of felbinac utilized LLE with a solvent mixture of ethyl ether and dichloromethane (60:40, v/v) for efficient extraction from various biological matrices, including plasma, bile, urine, and feces semanticscholar.org. This approach demonstrates good recovery and minimizes matrix effects, making it suitable for pharmacokinetic studies semanticscholar.org. The acidic nature of this compound allows for its efficient partitioning into an organic solvent under acidic pH conditions, thereby separating it from aqueous sample components.
| Parameter | Condition | Reference |
| Extraction Solvent | Ethyl ether-dichloromethane (60:40, v/v) | semanticscholar.org |
| Sample Matrices | Plasma, Bile, Urine, Feces | semanticscholar.org |
| Application | Preclinical Pharmacokinetic Study | semanticscholar.org |
| --- | --- | --- |
| Interactive Data Table: This table summarizes the liquid-liquid extraction conditions used for the analysis of felbinac, the parent compound of this compound. |
Solid-Phase Extraction (SPE) offers an alternative with high recovery and the ability to handle small sample volumes. For acidic compounds like this compound, reversed-phase SPE cartridges (e.g., C18) are commonly used. The sample, after pH adjustment, is loaded onto the conditioned cartridge, where the analyte is retained. Interfering substances are washed away, and the purified analyte is then eluted with an appropriate organic solvent.
Derivatization is often necessary to improve the volatility and thermal stability of polar molecules like carboxylic acids for gas chromatography (GC) analysis, or to enhance their detectability for high-performance liquid chromatography (HPLC). Common derivatization strategies for carboxylic acids include esterification to form methyl or other alkyl esters. For GC analysis, silylation is a frequent approach. While specific derivatization methods for this compound are not extensively detailed in the available literature, general methods for similar hydroxy acids are applicable. These include reactions with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create trimethylsilyl (TMS) derivatives of both the carboxylic acid and hydroxyl groups.
Chiral Analysis and Stereochemical Determination
This compound possesses a chiral center at the C3 position, leading to the existence of two enantiomers, (R)- and (S)-4-(p-biphenylyl)-3-hydroxybutyric acid. The differential pharmacological and toxicological profiles of enantiomers necessitate their separation and stereochemical characterization.
Optical Rotation Studies
Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light. A study on a series of related 2-(4-biphenylyl)-3-hydroxypropionic acid derivatives utilized CD analysis to assess the absolute configuration of the most retained enantiomer during chiral HPLC nih.gov. This technique provides detailed stereochemical information and can be applied to determine the absolute configuration of the enantiomers of this compound.
Chromatographic Separation of Enantiomers
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and effective method for the separation of enantiomers. The stereoselective interactions between the enantiomers and the chiral selector of the CSP lead to different retention times, allowing for their separation and quantification.
A study on the stereoselective binding of 2-(4-biphenylyl)-3-substituted-3-hydroxypropionic acids, which are structurally similar to the target compound, employed an immobilized human serum albumin (HSA)-based CSP for their enantioselective analysis by HPLC nih.gov. This type of protein-based CSP is known for its broad applicability in separating chiral acidic compounds. The study successfully separated the erythro and threo stereoisomers and their respective enantiomers nih.gov. The enantioselectivity was found to be influenced by the lipophilicity and electronic properties of the compounds nih.gov.
| Parameter | Description | Reference |
| Chiral Stationary Phase | Immobilized Human Serum Albumin (HSA) | nih.gov |
| Analytes | 2-(4-biphenylyl)-3-substituted-3-hydroxypropionic acids | nih.gov |
| Technique | High-Performance Liquid Chromatography (HPLC) | nih.gov |
| --- | --- | --- |
| Interactive Data Table: This table highlights the key parameters for the chiral HPLC separation of compounds structurally related to this compound. |
The selection of an appropriate CSP is critical for achieving successful enantiomeric separation. Other CSPs, such as those based on polysaccharides (e.g., cellulose or amylose derivatives), cyclodextrins, or Pirkle-type phases, could also be effective for the resolution of this compound enantiomers. The choice of mobile phase, including the organic modifier and any additives, also plays a crucial role in optimizing the separation.
Theoretical and Computational Studies of 4 P Biphenylyl 3 Hydroxybutyric Acid
Molecular Modeling and Docking Simulations (e.g., for Receptor or Enzyme Interactions)
Molecular modeling and docking simulations are fundamental tools for predicting how a ligand, such as 4-(p-Biphenylyl)-3-hydroxybutyric acid, might bind to a biological target. Given that this compound is identified as a potential non-steroidal anti-inflammatory compound (NSAID), its primary target is likely the cyclooxygenase (COX) enzymes, COX-1 and COX-2. biosynth.com Docking studies on structurally related biphenyl (B1667301) acetic acid derivatives have provided a framework for understanding these interactions. researchgate.net
A hypothetical docking simulation of this compound into the active site of a COX enzyme (e.g., PDB ID: 1CX2 for COX-2) would aim to identify the most stable binding pose and the key intermolecular interactions. The butyric acid moiety is crucial; the carboxyl group is expected to form strong hydrogen bonds with highly conserved arginine and tyrosine residues deep within the active site, an interaction characteristic of many NSAIDs.
The biphenyl group would likely occupy a hydrophobic channel within the enzyme. This interaction is stabilized by van der Waals forces and potential π-π stacking or CH-π interactions with aromatic and aliphatic amino acid residues lining the pocket. researchgate.net The hydroxyl group at the 3-position introduces a potential new hydrogen bonding site, which could interact with nearby polar residues or water molecules, potentially influencing binding affinity and selectivity. The stereochemistry of the chiral center at the 3-position would be critical, with one enantiomer likely exhibiting a more favorable binding orientation than the other, a common observation in pharmacologically active molecules. nih.gov
Table 1: Predicted Interactions from a Hypothetical Docking Simulation of this compound with a COX Enzyme Active Site
| Molecular Moiety | Potential Interaction Type | Likely Interacting Residues (Example) |
|---|---|---|
| Carboxylic Acid (-COOH) | Hydrogen Bonding, Ionic Interaction | Arginine, Tyrosine |
| Biphenyl Group | Hydrophobic, π-π Stacking, CH-π | Leucine, Valine, Phenylalanine, Tryptophan |
Structure-Activity Relationship (SAR) Analysis and Predictive Modeling
The biphenyl moiety is a well-established pharmacophore in many NSAIDs (e.g., felbinac) and other classes of drugs. researchgate.net It provides a rigid, hydrophobic scaffold that can effectively interact with nonpolar regions of a binding site. The p-substitution pattern allows the molecule to extend deeper into a binding pocket.
The butyric acid chain serves as a spacer, positioning the critical carboxyl group for optimal interaction with key residues in the target protein. The length and flexibility of this chain are often fine-tuned to maximize binding affinity.
The 3-hydroxy group adds a polar feature to a largely hydrophobic molecule. This can be a critical determinant of activity, potentially forming a key hydrogen bond that anchors the ligand in a specific orientation. Furthermore, the presence of a chiral center at this position implies that the two enantiomers, (R)- and (S)-4-(p-Biphenylyl)-3-hydroxybutyric acid, could have significantly different biological activities and metabolic profiles. nih.gov
The carboxylic acid group is a classic feature of most NSAIDs, acting as a primary binding anchor to the catalytic site of COX enzymes.
Table 2: Summary of Structure-Activity Relationship (SAR) for this compound
| Structural Feature | Likely Contribution to Biological Activity |
|---|---|
| p-Biphenyl Group | Provides a hydrophobic scaffold for binding; contributes to van der Waals and π-stacking interactions. |
| Butyric Acid Chain | Acts as a flexible spacer to correctly orient the carboxyl group. |
| 3-Hydroxy Group | Introduces a chiral center and a potential hydrogen bond donor/acceptor site, influencing affinity and selectivity. |
Quantum Chemical Calculations and Spectroscopic Property Predictions
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to predict the geometric, electronic, and spectroscopic properties of a molecule from first principles. researchgate.net For this compound, these calculations can provide valuable data that complements experimental findings.
DFT calculations would begin by determining the lowest energy conformation (optimized geometry) of the molecule. This reveals bond lengths, bond angles, and dihedral angles. Electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, can be calculated to assess the molecule's chemical reactivity and kinetic stability.
Furthermore, these computational methods can predict vibrational spectra (Infrared and Raman). This is achieved by calculating the second derivatives of the energy with respect to atomic displacements, which yields the vibrational frequencies and their corresponding intensities. These predicted spectra can be used to aid in the interpretation of experimental spectroscopic data. For this compound, characteristic vibrational modes would be predicted for its distinct functional groups.
Table 3: Predicted Key Infrared (IR) Absorption Bands for this compound from Theoretical Calculations
| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |
|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |
| O-H (Alcohol) | Stretching | 3500 - 3200 (broad) |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Aliphatic) | Stretching | 3000 - 2850 |
| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
Future Research Directions and Translational Opportunities for 4 P Biphenylyl 3 Hydroxybutyric Acid
Development of Novel and Sustainable Synthetic Routes
The advancement of chemical synthesis to be more environmentally benign is a critical goal in modern chemistry. While 4-(p-Biphenylyl)-3-hydroxybutyric acid is a metabolite, the ability to produce it and its analogues efficiently and sustainably in the lab is crucial for research and development.
Future research should focus on two primary areas:
Green Chemistry Approaches: Traditional multi-step organic syntheses often involve hazardous reagents and generate significant waste. biorxiv.org A promising direction is the adaptation of sustainable methods, such as the Suzuki cross-coupling reaction, for the synthesis of the biphenyl (B1667301) core structure. For instance, a patented method for synthesizing the parent compound, Felbinac, utilizes a palladium-glycine complex as a catalyst in pure water at room temperature, offering a green, efficient, and scalable process. google.com Future work could focus on adapting this aqueous, palladium-catalyzed methodology to directly synthesize this compound or its precursors.
Biocatalytic Synthesis: Leveraging biological systems offers a highly specific and sustainable alternative to traditional chemical synthesis. nih.gov The oxyfunctionalization of NSAIDs to produce human metabolites can be achieved using microbial cell factories, such as filamentous fungi (e.g., Beauveria bassiana) or engineered bacteria (Escherichia coli, Saccharomyces cerevisiae). biorxiv.orgnih.gov These biocatalysts can perform complex reactions with high regio- and stereoselectivity under mild conditions. biorxiv.org Research into identifying or engineering enzymes (like P450 monooxygenases) capable of directly converting Felbinac or a related precursor into this compound could provide a direct and sustainable production route. biorxiv.org This approach is particularly valuable for producing specific stereoisomers, which have been shown to have different biological activities. nih.gov
Exploration of Broader Biological System Interactions and Pathways
The known biological activity of this compound is its anti-inflammatory effect, likely mediated through the inhibition of cyclooxygenase (COX) enzymes. biosynth.com However, its structural features suggest it may interact with a wider range of biological systems and signaling pathways.
Key future research areas include:
Interaction with Plasma Proteins: NSAIDs and their metabolites are known to bind to plasma proteins, most notably human serum albumin (HSA). rsc.org The nature and extent of this binding can significantly affect the compound's pharmacokinetics. Detailed studies are needed to characterize the interaction of this compound with HSA and other plasma proteins. Furthermore, some NSAID metabolites can form covalent adducts with proteins, which has been implicated in hypersensitivity reactions. Investigating the potential for such covalent modification is a critical area for future research. rsc.org
Metabolite-Sensing G Protein-Coupled Receptors (GPCRs): A growing body of evidence highlights the role of metabolite-sensing GPCRs, such as the free fatty acid receptors (FFARs) and Takeda G protein-coupled receptor 5 (TGR5), in modulating inflammation and pain. mdpi.comiasp-pain.org Given its structure as a hydroxy-fatty acid derivative, it is plausible that this compound could act as a ligand for one or more of these receptors, initiating signaling cascades independent of COX inhibition. Screening the compound against a panel of these metabolite-sensing receptors could uncover novel mechanisms of action. consensus.app
Epigenetic Regulation: Other structurally related molecules, such as 3-hydroxybutyrate (B1226725), are known to function as signaling molecules, in part by inhibiting histone deacetylases (HDACs). mdpi.com This epigenetic modification can alter gene expression, impacting inflammation, metabolism, and cellular stress responses. mdpi.com Investigating whether this compound possesses HDAC inhibitory activity or influences other epigenetic mechanisms could reveal entirely new therapeutic applications.
Advanced Mechanistic Studies Targeting Specific Cellular Receptors or Enzymes
A deeper understanding of the molecular interactions of this compound is essential for its potential development. The primary known mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of inflammatory prostaglandins (B1171923). biosynth.com
Future mechanistic studies should aim to:
Determine COX Isoform Selectivity: A crucial aspect of NSAID research is determining the selectivity for COX-1 versus COX-2. While COX-2 is the primary target for anti-inflammatory effects, inhibition of COX-1 is associated with gastrointestinal side effects. Elucidating the precise inhibitory profile (IC50 values) of this compound against both COX-1 and COX-2 is a fundamental next step.
Identify Novel Protein Targets: Beyond COX, the compound may interact with other cellular enzymes or receptors. An unbiased approach using techniques like cellular thermal shift assays (CETSA) or affinity-based chemical proteomics could identify novel binding partners. This could reveal off-target effects or entirely new mechanisms of action. For example, the 5-HT2A receptor has been implicated in cellular injury and inflammation, representing a potential, though unexplored, target class for compounds with anti-inflammatory properties. nih.gov
Stereospecific Interactions: Early research demonstrated that the erythro isomers of a related compound, 2-(4-biphenylyl)-3-hydroxybutyric acid, possess greater anti-inflammatory activity than the threo isomers, highlighting the importance of stereochemistry. nih.gov Advanced mechanistic studies using co-crystallography or computational modeling could delineate the specific molecular interactions that underpin this stereoselectivity at the active site of its target enzyme(s).
Design and Synthesis of Structurally Modified Analogues with Tuned Biological Activities
Structure-activity relationship (SAR) studies are a cornerstone of drug discovery, enabling the rational design of new molecules with improved properties. nih.govnih.gov By systematically modifying the scaffold of this compound, it may be possible to create analogues with enhanced potency, selectivity, or novel functions.
Table 1: Potential Structural Modifications and Their Rationale
| Modification Site | Proposed Change | Scientific Rationale | Potential Outcome |
|---|---|---|---|
| Biphenyl Group | Introduce substituents (e.g., halogens, methoxy (B1213986) groups) on one or both phenyl rings. | Alter hydrophobicity, electronic properties, and steric interactions to enhance binding affinity and selectivity for the target enzyme. nih.gov | Increased potency; improved COX-2 selectivity. |
| Hydroxyl Group | Convert to an ester or ether. | Create a prodrug that may improve oral bioavailability or alter the metabolic profile. The ester could be cleaved in vivo to release the active hydroxy acid. | Modified pharmacokinetic profile; targeted drug release. |
| Carboxylic Acid | Convert to an amide, ester, or a non-classical isostere like a squaric acid derivative. nih.govopenmedscience.com | The carboxylic acid is key for COX inhibition but also contributes to gastric irritation. Modification could reduce this liability while potentially engaging with the target in a new way. nih.gov | Reduced side effects; altered target engagement; potential for new biological activities. |
| Aliphatic Chain | Alter the chain length or introduce constraints (e.g., a cyclopropyl (B3062369) group). | Modify the conformation and flexibility of the molecule to optimize its fit within the binding pocket of the target. | Enhanced binding affinity and specificity. |
Applications in Chemical Biology Tool Development
Beyond its potential as a therapeutic agent, this compound can serve as a scaffold for the development of chemical probes—specialized molecules used to study biological processes. nih.gov
Table 2: Development of Chemical Probes from this compound
| Probe Type | Modification Strategy | Application |
|---|---|---|
| Fluorescent Probe | Attach a fluorophore (e.g., a Bodipy dye) to a non-critical position on the molecule. | Allows for visualization of the compound's subcellular localization and trafficking using fluorescence microscopy, providing insights into its site of action. |
| Affinity-Based Probe | Incorporate a biotin (B1667282) tag, often via a linker arm. | Enables the "pull-down" of binding partners from cell lysates. The captured proteins can then be identified by mass spectrometry, revealing the compound's interactome. nih.gov |
| Photo-Affinity Probe | Introduce a photoreactive group (e.g., a diazirine) and an affinity tag. | Upon UV irradiation, the probe forms a covalent bond with its target protein(s) in living cells, allowing for the capture and identification of direct binding partners in their native environment. |
| Activity-Based Probe | Incorporate a reactive "warhead" that forms a covalent bond with the active site of a target enzyme. | Used to report on the activity state of an enzyme family (e.g., serine hydrolases) in a complex biological sample, which is valuable for target validation and biomarker discovery. rsc.org |
Development of Highly Sensitive and Selective Analytical Methods for Complex Biological Matrices
The ability to accurately measure the concentration of this compound in biological samples like plasma and urine is fundamental to understanding its pharmacokinetics and pharmacodynamics. While methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) exist for the parent drug and its major metabolites, there is always a need for more advanced analytical techniques. nih.gov
Table 3: Comparison of Analytical Methods for Metabolite Detection
| Analytical Technique | Description | Future Research Goal |
|---|---|---|
| HPLC-MS/MS | A robust and widely used method for quantifying known analytes in complex mixtures. It offers good sensitivity and selectivity. nih.gov | Optimize existing methods for higher throughput and lower limits of detection. Develop methods for quantifying individual stereoisomers. |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, which aids in the identification of unknown metabolites and differentiation from background interferences. nih.gov | Implement HRMS with advanced data processing techniques like mass defect filtering to comprehensively profile all metabolites of Felbinac, including novel or low-abundance species, in complex matrices like plasma. nih.gov |
| Chemoselective Probes | Utilizes probes that react specifically with a functional group (e.g., carboxylic acid or hydroxyl) on the target analyte, allowing for its selective enrichment from a sample prior to MS analysis. rsc.orgdiva-portal.org | Design and synthesize chemoselective probes tailored for this compound to enable its ultra-sensitive detection in challenging matrices or in micro-sample volumes. |
| Immunoassays (e.g., ELISA) | Relies on antibodies that specifically recognize the target molecule. These assays can be very high-throughput and do not require extensive sample preparation or chromatography. | Develop highly specific monoclonal antibodies against this compound to create a rapid, cost-effective assay for routine clinical monitoring or large-scale screening studies. |
By pursuing these diverse research directions, the scientific community can fully elucidate the biological roles and therapeutic potential of this compound, potentially transforming it from a known metabolite into a valuable chemical tool or a lead compound for new medicines.
Q & A
Q. What are the critical safety protocols for handling 4-(p-Biphenylyl)-3-hydroxybutyric acid in laboratory settings?
- Methodological Answer : Follow GHS hazard classifications:
- Acute toxicity (oral, Category 4) : Avoid ingestion; use gloves and lab coats.
- Skin corrosion/irritation (Category 2) : Wear nitrile gloves; rinse skin immediately with water if exposed .
- Eye irritation (Category 2A) : Use safety goggles; flush eyes for 15 minutes at an eyewash station if contaminated.
- Respiratory irritation : Use fume hoods or respirators for powder handling.
Emergency measures include CPR for inhalation incidents and prompt medical consultation .
Q. Which synthetic routes are feasible for preparing this compound?
- Methodological Answer :
- Friedel-Crafts Acylation : React biphenyl derivatives with succinic anhydride or analogous reagents in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Solvent choice (dichloromethane or nitrobenzene) impacts reaction efficiency and byproduct formation .
- Mechanochemical Synthesis : For solvent-free approaches, ball milling biphenyl with anhydrides and catalysts (e.g., AlCl₃) can reduce environmental waste .
Post-synthesis, purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : Compare ¹H/¹³C NMR spectra with computational data (e.g., PubChem entries for related compounds). Key peaks: hydroxyl (δ 1–5 ppm, broad), aromatic protons (δ 6.5–8 ppm), and carboxylic acid (δ 10–13 ppm) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Mobile phase: acetonitrile/water (60:40, 0.1% TFA).
- Mass Spectrometry : ESI-MS in negative ion mode to confirm molecular ion [M-H]⁻ (expected m/z ≈ 268.3).
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound in Friedel-Crafts reactions?
- Methodological Answer :
- Catalyst Activation : Ensure AlCl₃ is anhydrous; pre-dry at 120°C for 2 hours.
- Solvent Screening : Test polar aprotic solvents (e.g., nitrobenzene) for improved electrophilic acylation vs. non-polar solvents (e.g., DCM) for faster kinetics .
- Temperature Control : Monitor exothermic reactions (maintain 0–5°C for slow addition of anhydrides).
- Byproduct Mitigation : Use TLC (silica, ethyl acetate/hexane) to track reaction progress and adjust stoichiometry (1:1.2 biphenyl:anhydride).
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Purity Validation : Re-evaluate batches via HPLC; impurities >95% may skew bioassay results.
- Assay Standardization : Replicate studies using consistent cell lines (e.g., HEK293 vs. HeLa) and concentrations (dose-response curves).
- Structural Confirmation : Compare with analogs (e.g., 4-phenylbutyric acid derivatives) to rule out off-target effects .
Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?
- Methodological Answer :
- Thermal Stability : Conduct accelerated degradation studies (40°C, 75% RH for 4 weeks). Monitor via HPLC for decomposition peaks.
- Light Sensitivity : Store in amber vials at -20°C; UV-Vis spectroscopy can detect photodegradation (absorbance shifts >300 nm).
- Solution Stability : Prepare fresh stock solutions in DMSO; avoid aqueous buffers (pH >7) to prevent esterification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
